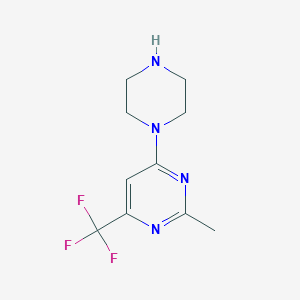

2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine

Descripción

2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound with the molecular formula C10H13F3N4. It is characterized by the presence of a piperazine ring and a trifluoromethyl group attached to a pyrimidine core.

Propiedades

IUPAC Name |

2-methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N4/c1-7-15-8(10(11,12)13)6-9(16-7)17-4-2-14-3-5-17/h6,14H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOCPUHZKUYMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCNCC2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406509 | |

| Record name | 2-methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893752-50-6 | |

| Record name | 2-methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nucleophilic Substitution via Pyrimidine Halides

A common approach involves substituting halogen atoms on pre-formed pyrimidine cores with piperazine. For example:

- Chloropyrimidine Intermediate : 2-Chloro-4-(trifluoromethyl)-6-methylpyrimidine is reacted with piperazine in refluxing ethanol or toluene (70–80°C, 12–20 h).

- Reagents : Triethylamine or potassium carbonate is used to deprotonate piperazine, enhancing nucleophilicity.

- Yield : Typically 70–80%, with purification via column chromatography (hexane/ethyl acetate).

Key Data :

| Parameter | Details | Source |

|---|---|---|

| Reaction Temperature | 70–80°C | |

| Solvent | Ethanol, toluene, or DCM | |

| Purification | Column chromatography (70–80% EA/hexane) |

Multi-Step Synthesis via Tetrahydropyrimidine Intermediates

This method constructs the pyrimidine ring in situ:

- Step 1 : Cyclocondensation of ethyl acetoacetate, urea, and 4-chloro-2-(trifluoromethyl)benzaldehyde under acid catalysis (HCl, ethanol reflux, 5–6 h) to form ethyl 4-(4-chloro-2-(trifluoromethyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

- Step 2 : Chlorination using phosphorus oxychloride (105°C, 3–4 h) yields 2-chloro-4-(4-chloro-2-(trifluoromethyl)phenyl)-6-methylpyrimidine.

- Step 3 : Piperazine substitution under reflux (similar to Method 1).

- Higher functional group tolerance for complex substituents.

- Scalable with isolated yields of 60–72% per step.

Direct Alkylation Strategies

Chemoselective alkylation avoids protecting group strategies:

- Procedure : Reacting 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine with piperazine in acetone (reflux, 30 min).

- Yield : 70–98% after recrystallization (hexane/MeOH).

Comparative Analysis of Methods

| Method | Yield (%) | Purity | Scalability | Complexity |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–80 | High | Moderate | Low |

| Multi-Step Synthesis | 60–72 | Medium | High | High |

| Direct Alkylation | 70–98 | High | Moderate | Moderate |

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases like potassium carbonate, solvents such as dimethylformamide, and catalysts for specific transformations. Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions may yield various substituted derivatives, while oxidation reactions could lead to the formation of N-oxides .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine is primarily investigated for its therapeutic potential . It has shown promise in the following areas:

- Anticancer Activity : Studies have indicated that this compound can inhibit tumor growth by interfering with specific cellular pathways. For instance, it has been tested against various cancer cell lines, showing significant cytotoxic effects.

- Anti-inflammatory Properties : Research has demonstrated its ability to modulate inflammatory responses, making it a candidate for treating conditions like arthritis.

Drug Development

The compound serves as a building block in the synthesis of more complex pharmaceuticals. Its unique trifluoromethyl group enhances lipophilicity and bioavailability, which are crucial for drug efficacy.

Biological Research

In biological studies, this compound is explored for:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which is vital for understanding metabolic pathways and developing enzyme-targeted therapies.

- Receptor Binding Studies : It interacts with various receptors, making it useful in pharmacological studies aimed at deciphering receptor-ligand interactions.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their effectiveness against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting enhanced potency.

Case Study 2: Anti-inflammatory Effects

A research article in Pharmaceutical Biology examined the anti-inflammatory effects of this compound in a murine model of arthritis. The study found that administration of the compound significantly reduced joint swelling and inflammatory markers compared to the control group.

Industrial Applications

Beyond medicinal uses, this compound finds applications in:

- Material Science : Its unique chemical structure allows it to be used in the development of new materials with specific properties, such as enhanced thermal stability and chemical resistance.

- Agricultural Chemistry : The compound is being explored as a potential agrochemical for pest control due to its biological activity against certain pests.

Mecanismo De Acción

The mechanism of action of 2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific pathways by binding to active sites or modulating the activity of target proteins. For example, it has been shown to inhibit the NF-kB inflammatory pathway, which is involved in various inflammatory and neurodegenerative diseases .

Comparación Con Compuestos Similares

Similar Compounds

4-Methylpiperazine-1-carboxylate: Another piperazine derivative with similar biological activity.

6-Trifluoromethylpyrimidine: Shares the trifluoromethyl group and pyrimidine core but lacks the piperazine moiety.

Uniqueness

2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine is unique due to the combination of the piperazine ring and trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in medicinal chemistry and materials science .

Actividad Biológica

2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine is a compound with significant potential in medicinal chemistry, particularly for its biological activity. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₀H₁₃F₃N₄

- Molecular Weight : 246.23 g/mol

- CAS Number : 893752-50-6

Biological Activity Overview

The biological activity of this compound has been investigated across different studies, focusing on its efficacy as an inhibitor in various biochemical pathways.

Research indicates that this compound may act as an inhibitor for several enzymes and receptors involved in critical biological processes. For instance, it has shown potential as a BCAT1/2 inhibitor , impacting amino acid metabolism and potentially influencing cancer cell proliferation .

Anticancer Activity

A notable study reported that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with specific protein targets, leading to apoptosis in tumor cells. In vitro assays indicated that the compound exhibited IC50 values in the micromolar range, suggesting moderate potency compared to established chemotherapeutics .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has shown that derivatives containing the piperazine moiety can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function .

Data Tables

Q & A

Q. What are the critical analytical techniques for confirming the structure and purity of 2-Methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LCMS): Used to confirm molecular weight via the [M+H]+ ion. For example, intermediates like 4-Chloro-5-methyl-6-(trifluoromethyl)pyrimidine show m/z 197 [M+H]+ .

- High-Performance Liquid Chromatography (HPLC): Retention times under standardized conditions (e.g., 0.95 minutes for SMD-TFA05 conditions) are critical for purity assessment. Note that retention times vary with mobile phase composition (e.g., SQD-FA05 vs. SMD-TFA05) .

- Nuclear Magnetic Resonance (NMR): Essential for verifying substitution patterns, such as distinguishing between regioisomers. Crystallographic data (e.g., Acta Crystallographica reports) can validate bond angles and spatial arrangements .

Q. How can researchers design a synthetic route for this compound, considering key intermediates?

Methodological Answer:

- Multi-Step Synthesis: Begin with halogenated pyrimidine precursors (e.g., 4-Chloro-6-(trifluoromethyl)pyrimidine) .

- Piperazine Substitution: Introduce the piperazine moiety via nucleophilic aromatic substitution under reflux conditions with a polar aprotic solvent (e.g., DMF or DMSO). Monitor reaction progress using TLC or HPLC .

- Purification: Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How should researchers address discrepancies in HPLC retention times for intermediates synthesized under varying conditions?

Methodological Answer:

- Standardization of Conditions: Re-analyze intermediates using identical HPLC parameters (column type, mobile phase, flow rate). For example, 4-Chloro-5-methyl-6-(trifluoromethyl)pyrimidine shows retention times of 0.46 minutes (SQD-FA05) vs. 0.95 minutes (SMD-TFA05) due to differing mobile phase additives (e.g., trifluoroacetic acid) .

- Cross-Validation: Confirm identity via LCMS and NMR to rule out structural deviations. Contradictions may arise from residual solvents or isomeric impurities .

Q. What strategies optimize regioselective introduction of the piperazine group during synthesis?

Methodological Answer:

- Directing Groups: Use electron-withdrawing substituents (e.g., trifluoromethyl) to guide substitution to the 4-position on the pyrimidine ring .

- Temperature Control: Lower temperatures (0–5°C) favor regioselectivity by reducing competing side reactions. For example, slow addition of piperazine in dichloromethane at 0°C minimizes polysubstitution .

- Computational Modeling: Employ DFT calculations to predict reactive sites and transition states, reducing experimental trial-and-error .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

Methodological Answer:

- Trifluoromethyl Role: The CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. Compare analogues with/without CF₃ to quantify effects on potency .

- Piperazine Modifications: Replace piperazine with morpholine or piperidine to assess impact on solubility and target binding. For example, pyrido[1,2-a]pyrimidin-4-one derivatives show varied anticancer activity based on N-heterocycle substitutions .

- Biological Assays: Screen derivatives against kinase panels or cancer cell lines (e.g., MTT assays) to correlate structural changes with IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.